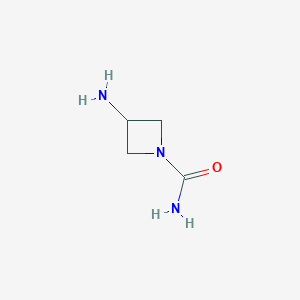

3-Aminoazetidine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminoazetidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O/c5-3-1-7(2-3)4(6)8/h3H,1-2,5H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTWYNOXCIFOJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 3-Aminoazetidine-1-carboxamide from 1-Boc-3-azetidinone

Abstract

The azetidine motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique conformational constraints upon bioactive molecules.[1] Specifically, 3-substituted azetidines serve as critical building blocks for a new generation of therapeutics. This guide provides an in-depth, technically-grounded walkthrough for the synthesis of 3-Aminoazetidine-1-carboxamide, a versatile trifunctional intermediate, starting from the commercially available 1-Boc-3-azetidinone. We will dissect a robust, five-step synthetic pathway, emphasizing the strategic application of orthogonal protecting groups—a cornerstone of complex molecule synthesis. Each step is detailed with mechanistic rationale, a field-tested experimental protocol, and expert insights to ensure reproducibility and high fidelity.

Strategic Overview: A Tale of Two Nitrogens

The synthesis of 3-Aminoazetidine-1-carboxamide presents a classic chemical challenge: the selective functionalization of a molecule with three reactive sites—a ketone and two nitrogen atoms at different positions. The target molecule requires a primary amine at the C3 position and a carboxamide group at the N1 position. A direct approach is complicated by the similar reactivity of the nitrogen atoms that will be present during the synthesis.

Our strategy, therefore, hinges on the principle of orthogonal protection . We will utilize two distinct amine-protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be removed under different, non-interfering conditions.[2][3] The Boc group is labile under acidic conditions, while the Cbz group is selectively cleaved by catalytic hydrogenation.[3] This allows for the precise, stepwise modification of the azetidine core.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals the chosen forward pathway. The final deprotection of a Cbz-protected amine at C3 leads back to the N1-carbamoylated intermediate. The carbamoylation step is preceded by the selective deprotection of an N1-Boc group. This necessitates an intermediate where the N1 and N3 positions are orthogonally protected, which in turn is derived from the initial reductive amination of 1-Boc-3-azetidinone.

Caption: Retrosynthetic pathway for 3-Aminoazetidine-1-carboxamide.

The Five-Step Synthetic Workflow

This section provides a comprehensive, step-by-step guide to the synthesis, complete with detailed protocols and scientific justification.

Step 1: Reductive Amination of 1-Boc-3-azetidinone

Principle & Rationale: The journey begins by converting the C3 ketone of the starting material into a primary amine. Reductive amination is a robust and widely used transformation for this purpose. The reaction proceeds via the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then immediately reduced to the corresponding amine. We utilize ammonium acetate as the ammonia source and sodium cyanoborohydride (NaBH₃CN) as the reducing agent. NaBH₃CN is particularly effective as it is mild and selectively reduces the protonated imine intermediate over the ketone starting material.

Experimental Protocol:

-

To a solution of 1-Boc-3-azetidinone (1.0 eq) in methanol (0.2 M), add ammonium acetate (10.0 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 30 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of 1 M HCl to pH ~2 to destroy excess reducing agent.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Basify the aqueous residue with 2 M NaOH to pH >11 and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl 3-aminoazetidine-1-carboxylate.

Data & Expected Outcome:

| Compound | MW | Equivalents | Moles | Expected Yield | Appearance |

| 1-Boc-3-azetidinone | 171.19 | 1.0 | X | - | White solid[4] |

| Ammonium Acetate | 77.08 | 10.0 | 10X | - | White solid |

| Sodium Cyanoborohydride | 62.84 | 1.5 | 1.5X | - | White solid |

| tert-butyl 3-aminoazetidine-1-carboxylate | 172.22 | - | - | 85-95% | Colorless oil[5] |

Field Insights: The purity of the starting ketone is paramount for high conversion. The product is often used directly in the next step without chromatographic purification, but a quick silica plug filtration can remove baseline impurities if necessary.

Step 2: Orthogonal Protection of the 3-Amino Group

Principle & Rationale: With the C3-amine installed, we must now differentiate the two nitrogen atoms. The primary amine at C3 is significantly more nucleophilic than the N1 carbamate nitrogen. This inherent reactivity difference allows for the selective protection of the C3-amine. We use benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions to install the Cbz group, which will be stable during the subsequent acidic Boc-deprotection step.

Experimental Protocol:

-

Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in a 1:1 mixture of THF and water (0.3 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution.

-

Add benzyl chloroformate (1.1 eq) dropwise via syringe, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Upon completion, dilute the mixture with ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford tert-butyl 3-((benzyloxycarbonyl)amino)azetidine-1-carboxylate.

Data & Expected Outcome:

| Compound | MW | Equivalents | Moles | Expected Yield | Appearance |

| tert-butyl 3-aminoazetidine-1-carboxylate | 172.22 | 1.0 | X | - | Colorless oil |

| Benzyl Chloroformate | 170.59 | 1.1 | 1.1X | - | Colorless liquid |

| Di-protected Azetidine | 306.35 | - | - | 90-98% | White solid or viscous oil |

Step 3: Selective N1-Boc Deprotection

Principle & Rationale: This step leverages the acid-lability of the Boc group.[6] By treating the di-protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), the N1-Boc group is cleaved, liberating the secondary amine.[7] The Cbz group remains intact under these conditions, demonstrating the power of the orthogonal strategy. The product is typically isolated as a salt.

Experimental Protocol:

-

Dissolve tert-butyl 3-((benzyloxycarbonyl)amino)azetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M).

-

Cool the solution to 0 °C.

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise.

-

Stir the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by the evolution of CO₂ gas.[3]

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove DCM and excess TFA.

-

The resulting residue, benzyl (azetidin-3-yl)carbamate trifluoroacetate salt, can be used directly in the next step or triturated with diethyl ether to yield a solid.

Data & Expected Outcome:

| Compound | MW | Equivalents | Moles | Expected Yield | Appearance |

| Di-protected Azetidine | 306.35 | 1.0 | X | - | White solid |

| Trifluoroacetic Acid | 114.02 | 10.0 | 10X | - | Colorless liquid |

| Benzyl (azetidin-3-yl)carbamate TFA salt | 320.26 | - | - | >95% (quantitative) | Off-white solid or oil |

Field Insights: The use of scavengers like triethylsilane can be beneficial to prevent potential alkylation of the substrate by the generated tert-butyl cation, although it is less of a concern in this specific case.[6]

Step 4: N1-Carbamoylation

Principle & Rationale: With the N1 position now a free secondary amine, we can install the required carboxamide group. A common and effective method is to use an isocyanate reagent. Trimethylsilyl isocyanate (TMS-NCO) serves as a convenient source of isocyanic acid (HNCO) in situ. The free amine attacks the isocyanate to form a urea linkage, which in this case is the desired N1-carboxamide.

Experimental Protocol:

-

Suspend benzyl (azetidin-3-yl)carbamate TFA salt (1.0 eq) in acetonitrile (0.4 M).

-

Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the salt and liberate the free base.

-

Add trimethylsilyl isocyanate (1.5 eq) to the mixture.

-

Stir the reaction at room temperature for 3-5 hours.

-

Upon completion, quench the reaction with a few drops of water.

-

Concentrate the mixture in vacuo.

-

Purify the residue via flash chromatography (DCM/Methanol gradient) to isolate benzyl (1-carbamoylazetidin-3-yl)carbamate.

Data & Expected Outcome:

| Compound | MW | Equivalents | Moles | Expected Yield | Appearance |

| Benzyl (azetidin-3-yl)carbamate TFA salt | 320.26 | 1.0 | X | - | Off-white solid |

| Trimethylsilyl isocyanate | 115.21 | 1.5 | 1.5X | - | Colorless liquid |

| Benzyl (1-carbamoylazetidin-3-yl)carbamate | 249.26 | - | - | 75-85% | White solid |

Step 5: Final Deprotection to Yield Product

Principle & Rationale: The final step is the removal of the Cbz protecting group from the N3 position. This is cleanly achieved by catalytic hydrogenation. In the presence of a palladium catalyst (typically on carbon, Pd/C) and a hydrogen atmosphere, the benzyl group is cleaved, releasing toluene and carbon dioxide, and liberating the final primary amine.

Experimental Protocol:

-

Dissolve benzyl (1-carbamoylazetidin-3-yl)carbamate (1.0 eq) in methanol or ethanol (0.1 M).

-

Carefully add Palladium on carbon (10% w/w, 0.1 eq by weight) to the solution.

-

Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr shaker).

-

Stir vigorously at room temperature for 4-8 hours.

-

Monitor the reaction by LC-MS for the disappearance of the starting material.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Rinse the pad with additional methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, 3-Aminoazetidine-1-carboxamide.

Data & Expected Outcome:

| Compound | MW | Equivalents | Moles | Expected Yield | Appearance |

| Benzyl (1-carbamoylazetidin-3-yl)carbamate | 249.26 | 1.0 | X | - | White solid |

| Palladium on Carbon (10%) | - | 0.1 w/w | - | - | Black powder |

| 3-Aminoazetidine-1-carboxamide | 115.13 | - | - | >95% | Off-white solid or hygroscopic film |

Overall Synthesis Diagram

The complete forward synthesis is a testament to strategic planning and execution in organic chemistry.

Caption: Forward synthesis of 3-Aminoazetidine-1-carboxamide.

Conclusion

This guide details a reliable and scalable five-step synthesis of 3-Aminoazetidine-1-carboxamide from 1-Boc-3-azetidinone. The successful execution of this pathway relies on a foundational understanding of reaction mechanisms and the strategic implementation of an orthogonal Boc/Cbz protecting group strategy. Each protocol has been presented as a self-validating system, providing researchers and drug development professionals with a clear and logical framework for accessing this valuable chemical building block. The insights provided aim to bridge the gap between theoretical knowledge and practical application, empowering scientists to confidently tackle the synthesis of complex, highly functionalized molecules.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Brat, G., et al. (2007). Microwave-Assisted Carbamoylation of Amines. Synthetic Communications, 37(15), 2545-2555. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

Dolan, E. A., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic & Biomolecular Chemistry, 16(43), 8294-8298. Retrieved from [Link]

-

Neufeld, C., et al. (2022). Photoredox-Catalyzed Synthesis of α-Amino Acid Amides by Imine Carbamoylation. Organic Letters, 24(4), 948-953. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Litwinowicz, J., & Kijeński, J. (2015). Carbamoylation of primary, secondary and aromatic amines by dimethyl carbonate in a flow system over solid catalysts. Sustainable Chemical Processes, 3(1), 18. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

-

Kovács, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1073. Retrieved from [Link]

-

Jana, A., et al. (2024). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. Retrieved from [Link]

- Johnson, D. S., et al. (2000). Synthesis of azetidine derivatives. Google Patents.

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-261. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

-

Carl ROTH. (n.d.). 1-Boc-3-azetidinone, 250 g, CAS No. 398489-26-4. Retrieved from [Link]

-

Brown, D. G., & Boström, J. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. Retrieved from [Link]

-

Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101. Retrieved from [Link]

-

Gredic, A., et al. (2012). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. European Journal of Organic Chemistry, 2012(28), 5483-5489. Retrieved from [Link]

- CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (2020). Google Patents.

-

Almanac Life Science India Pvt. Ltd. (n.d.). Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate 95%. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. tandfonline.com [tandfonline.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 5. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. jk-sci.com [jk-sci.com]

physicochemical properties of 3-Aminoazetidine-1-carboxamide

An In-Depth Technical Guide to the Physicochemical Properties of 3-Aminoazetidine-1-carboxamide

Abstract

The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for the unique three-dimensional character it imparts to drug candidates, which can lead to improved physicochemical properties and novel intellectual property. 3-Aminoazetidine-1-carboxamide, as a functionalized derivative, presents a valuable building block for drug discovery programs. This technical guide provides a comprehensive framework for the synthesis, characterization, and in-depth physicochemical profiling of this compound. Recognizing the limited availability of public experimental data for this specific molecule, this document serves as a practical roadmap for researchers, outlining robust, field-proven protocols to determine its critical properties. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-fidelity data.

Molecular Structure and Predicted Properties

3-Aminoazetidine-1-carboxamide is a small, polar molecule featuring a strained four-membered azetidine ring, a primary amine, and a carboxamide group. These functional groups are anticipated to govern its physicochemical behavior, particularly its ionization, lipophilicity, and solubility.

Caption: Molecular structure of 3-Aminoazetidine-1-carboxamide.

A summary of computationally predicted properties for the hydrochloride salt of the molecule is presented below. It is imperative for drug development professionals to replace these predictions with robust experimental data.

| Property | Predicted Value | Source |

| Molecular Formula | C₄H₉N₃O | PubChem[1] |

| Molecular Weight | 115.14 g/mol | PubChem[1] |

| XlogP | -1.9 | PubChem[1] |

| SMILES | C1C(CN1C(=O)N)N | PubChem[1] |

| InChIKey | WMTWYNOXCIFOJI-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Structural Confirmation

Caption: Proposed synthetic workflow for 3-Aminoazetidine-1-carboxamide.

Experimental Protocol: Synthesis

Step 1: Boc Deprotection

-

Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (approximately 0.1-0.5 M).

-

To this solution, add an excess of a strong acid. Commonly used reagents are trifluoroacetic acid (TFA, 2-4 eq) or a 4M solution of HCl in dioxane (2-4 eq).[2][3]

-

Stir the reaction mixture at room temperature for 1-4 hours. The progress of the deprotection should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.[3]

-

Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting crude 3-aminoazetidine salt is typically a solid and can be used in the next step without further purification.

Step 2: Amidation

-

Suspend the crude 3-aminoazetidine salt (1.0 eq) in an aprotic solvent like DCM or acetonitrile.

-

Add a suitable base, such as triethylamine or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the salt and free the primary amine.

-

To this mixture, add a suitable carbamoylating agent. A common and effective choice is trimethylsilyl isocyanate (1.2 eq), which reacts to form the desired carboxamide.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be quenched with water and the product extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product should be purified, for example, by flash column chromatography on silica gel, to yield the pure 3-Aminoazetidine-1-carboxamide.

Structural Confirmation: The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and formula.[4]

Ionization Constant (pKa) Determination

The pKa value dictates the charge state of a molecule at a given pH, which profoundly influences its solubility, permeability, and target engagement. For 3-Aminoazetidine-1-carboxamide, the primary amine on the azetidine ring is the most likely site of protonation.

Caption: Workflow for LogP/LogD determination.

Protocol 1: Shake-Flask Method

This is the traditional and most reliable method for LogP/LogD determination. [1]

-

Phase Preparation: Prepare n-octanol saturated with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4 for LogD) and buffer saturated with n-octanol.

-

Partitioning: Add a known amount of the compound to a mixture of the two phases. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow partitioning to reach equilibrium. [5]3. Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀([Concentration in octanol] / [Concentration in aqueous]). [6]

Protocol 2: Reverse-Phase HPLC Method

This is a higher-throughput method that correlates a compound's retention time on a C18 column with its lipophilicity. [7]

-

Reference Standards: Select a set of reference compounds with known LogP values that span the expected lipophilicity of the test compound.

-

Calibration Curve: Perform isocratic HPLC runs with varying mobile phase compositions (e.g., different methanol/water ratios). For each reference compound, determine the retention factor (k) and extrapolate to obtain log k_w (the retention factor in 100% aqueous mobile phase). Plot the known LogP values against the calculated log k_w values to generate a calibration curve. 3. Sample Analysis: Inject the test compound and determine its log k_w under the same conditions.

-

LogP Determination: Interpolate the LogP of the test compound from the calibration curve. [8]

Aqueous Solubility Measurement

Solubility is a gatekeeper property in drug discovery; poor solubility can hinder absorption and lead to unreliable in vitro assay results. It is crucial to distinguish between kinetic and thermodynamic solubility.

Caption: Comparison of thermodynamic and kinetic solubility workflows.

Protocol 1: Thermodynamic Solubility Assay

This assay measures the true equilibrium solubility of a compound and is crucial for pre-formulation studies. [9]

-

Sample Preparation: Add an excess of the solid compound to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4). [9]2. Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached. [9]3. Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.

-

Quantification: Analyze the clear filtrate by a validated HPLC-UV method against a calibration curve to determine the concentration of the dissolved compound. This concentration is the thermodynamic solubility. [10]

Protocol 2: Kinetic Solubility Assay

This high-throughput assay measures the solubility of a compound upon precipitation from a DMSO stock solution, mimicking conditions in many in vitro biological assays. [11]

-

Sample Preparation: In a 96-well plate, add a small volume of a concentrated DMSO stock solution of the compound to the aqueous buffer. [12]2. Incubation: Cover the plate and shake at room temperature for a short period (e.g., 1-2 hours). [13]3. Analysis: Measure the amount of dissolved compound. This can be done by nephelometry (measuring light scattering from precipitated particles) or by filtering the plate and measuring the UV absorbance of the filtrate. [11][12]

Chemical Stability Assessment

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of a compound. This information is critical for developing stability-indicating analytical methods and determining appropriate storage conditions. [14]

Sources

- 1. LogP / LogD shake-flask method [protocols.io]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to 3-Aminoazetidine-1-carboxamide: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Azetidine Moiety

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry. Its inherent ring strain and non-planar, three-dimensional structure offer unique conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties such as solubility and lipophilicity.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine ring to optimize their pharmacokinetic and pharmacodynamic profiles.[2] This guide focuses on a specific, highly functionalized derivative, 3-Aminoazetidine-1-carboxamide , providing a comprehensive overview of its chemical identity, synthesis, and potential applications in drug discovery.

Core Compound Identification

-

Chemical Name: 3-Aminoazetidine-1-carboxamide

-

CAS Number: 1343806-33-6

-

Proposed IUPAC Name: 3-aminoazetidine-1-carboxamide

-

Molecular Formula: C₄H₉N₃O

-

Molecular Weight: 115.14 g/mol

| Identifier | Value |

| CAS Number | 1343806-33-6 |

| Molecular Formula | C₄H₉N₃O |

| Molecular Weight | 115.14 |

| Canonical SMILES | C1C(NC1)C(=O)N |

Synthesis of 3-Aminoazetidine-1-carboxamide: A Proposed Pathway

The proposed synthesis is a two-step process:

-

Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen.

-

Carboxamide Formation: Introduction of the carboxamide group at the 1-position of the azetidine ring.

Sources

- 1. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of 3-Aminoazetidine-1-carboxamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, influencing everything from biological assay performance to formulation and bioavailability.[1][2] This guide focuses on 3-Aminoazetidine-1-carboxamide, a niche building block whose empirical solubility data in organic solvents is not widely published. In the absence of extensive experimental data, this document provides a framework for understanding and predicting its solubility based on first principles of molecular structure and polarity. It combines theoretical analysis with a detailed, practical protocol for experimental solubility determination, empowering researchers to generate reliable data tailored to their specific needs.

Introduction: The Critical Need for Solubility Data

In early-stage drug discovery, understanding a compound's solubility is paramount. Poor solubility can lead to unreliable in vitro test results, create significant hurdles for in vivo formulation, and ultimately contribute to the failure of promising drug candidates due to poor bioavailability.[3] 3-Aminoazetidine-1-carboxamide is a valuable synthon, but its journey from a vial of powder to a meaningful biological result begins with a simple, yet crucial step: dissolving it.

This guide addresses the common challenge of working with novel or niche compounds where established solubility data is scarce. Instead of a simple data sheet, we present a predictive and practical approach. We will first dissect the molecule's structure to forecast its behavior in various solvent classes and then provide a robust, step-by-step methodology to determine its kinetic solubility experimentally.

Molecular Analysis and Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction. A molecule's solubility is governed by its structural properties, including polarity, hydrogen bonding capacity, and size.[1]

Molecular Structure: 3-Aminoazetidine-1-carboxamide

Physicochemical Properties:

-

Polarity: The molecule possesses multiple polar functional groups: a primary amine (-NH2), a secondary amine within the azetidine ring, and a carboxamide (-C(=O)NH-). The presence of multiple nitrogen and oxygen atoms creates a significant dipole moment, rendering the molecule highly polar.

-

Hydrogen Bonding: The primary amine and the carboxamide group contain multiple hydrogen bond donors (N-H). The nitrogen and oxygen atoms also serve as hydrogen bond acceptors.[4][5] This extensive hydrogen bonding capability is a dominant factor in its solubility. Molecules with multiple hydrogen bonding groups typically exhibit greater solubility in polar, hydrogen-bonding solvents.[6]

-

Size & Flexibility: It is a small molecule with a relatively rigid four-membered azetidine ring, but with rotatable bonds in the carboxamide side chain.

Predicted Solubility in Organic Solvent Classes

Based on this analysis, we can predict the solubility of 3-Aminoazetidine-1-carboxamide across a spectrum of common organic solvents. The ability of a solvent to engage in hydrogen bonding is expected to be the primary driver of solubility.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | These solvents are excellent hydrogen bond donors and acceptors, capable of effectively solvating the polar amine and carboxamide groups of the solute.[4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents are polar and can act as hydrogen bond acceptors, but they lack donor capabilities. DMSO and DMF are particularly effective at dissolving polar compounds. |

| Ethers | THF, Dioxane | Low to Very Low | While possessing some polarity, these solvents are poor hydrogen bonders and are less effective at disrupting the strong intermolecular hydrogen bonds within the solute's crystal lattice.[7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low | These solvents have low polarity and cannot effectively interact with the highly polar functional groups of the molecule. |

| Hydrocarbons | Hexane, Toluene | Insoluble | These non-polar solvents lack the ability to form favorable interactions with the polar solute, making dissolution energetically unfavorable. |

This predictive framework allows a researcher to make an informed initial selection of solvents for screening, saving time and resources.

Experimental Determination of Kinetic Solubility

While predictions are valuable, empirical data is the gold standard. The following protocol describes a high-throughput kinetic solubility assay, which is well-suited for early drug discovery.[2][3][8] Kinetic solubility measures the concentration of a compound in solution after a short incubation period, typically starting from a concentrated DMSO stock solution.[1][2]

Workflow for Kinetic Solubility Determination

The process involves preparing a stock solution, adding it to the test solvents, allowing it to equilibrate for a short period, removing any precipitate, and quantifying the dissolved compound.

Caption: High-level workflow for the experimental kinetic solubility assay.

Detailed Step-by-Step Protocol

This protocol is based on the widely used shake-flask method adapted for a 96-well plate format.[3][9]

Materials:

-

3-Aminoazetidine-1-carboxamide (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Test solvents (e.g., Methanol, Acetonitrile, THF, etc.)

-

96-well filter plates (e.g., 0.45 µm PVDF) or standard plates for centrifugation

-

Plate shaker

-

Centrifuge (if not using filter plates)

-

HPLC-UV or LC-MS system for quantification

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved.

-

-

Plate Preparation:

-

Pipette 198 µL of each selected organic solvent into separate wells of a 96-well plate. Include each solvent in duplicate or triplicate for statistical validity.

-

-

Compound Addition:

-

Add 2 µL of the 10 mM DMSO stock solution to each well containing the test solvents. This results in a 1:100 dilution, a final DMSO concentration of 1%, and a theoretical maximum concentration of 100 µM.

-

-

Equilibration:

-

Seal the plate and place it on a plate shaker. Agitate at room temperature for 2 hours. This incubation time allows the system to reach a state of kinetic equilibrium.[2]

-

-

Precipitate Removal (Choose one method):

-

Filtration: Place the filter plate on top of a clean collection plate and centrifuge according to the manufacturer's instructions to collect the filtrate. This separates the dissolved compound from any solid precipitate.

-

Centrifugation: If using standard plates, centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet any precipitate. Carefully aspirate the supernatant for analysis.

-

-

Quantification:

-

Analyze the filtrate or supernatant using a suitable analytical method like HPLC-UV or LC-MS.[10]

-

Prepare a calibration curve using known concentrations of the compound to accurately determine the concentration in the test samples.

-

-

Data Analysis:

-

Calculate the mean solubility value for each solvent from the replicate wells. Express the results in µM or µg/mL.

-

This self-validating protocol, through the use of a calibration curve and replicates, ensures the trustworthiness of the generated data.

Data Interpretation and Application

The results from the kinetic solubility assay provide a clear, quantitative measure of the compound's solubility in various organic media.

Example Data Summary Table (Template)

| Solvent | Dielectric Constant | H-Bonding | Measured Solubility (µM) | Classification |

| Methanol | 32.7 | Donor/Acceptor | [Experimental Value] | Freely Soluble |

| Acetonitrile | 37.5 | Acceptor | [Experimental Value] | Soluble |

| DMSO | 46.7 | Acceptor | [Experimental Value] | Soluble |

| Tetrahydrofuran (THF) | 7.6 | Acceptor | [Experimental Value] | Sparingly Soluble |

| Dichloromethane | 9.1 | None | [Experimental Value] | Slightly Soluble |

| Toluene | 2.4 | None | [Experimental Value] | Insoluble |

This data is invaluable for:

-

Biological Screening: Selecting appropriate solvents to prepare stock solutions for in vitro assays, avoiding compound precipitation in the assay medium.

-

Synthetic Chemistry: Choosing suitable solvents for reaction and purification steps.

-

Early Formulation: Providing an initial assessment for developing dosing vehicles for in vivo studies.

Conclusion

References

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. Available at: [Link]

-

Nguyen, B. N., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]

-

Al-Kindi, G. A., et al. (2024). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies, 6(2). Available at: [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PubMed. Available at: [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

-

Hughes, C. E., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(11), 10185-10243. Available at: [Link]

-

Al-Kindi, G. A., et al. (2024). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. ResearchGate. Available at: [Link]

-

Bergström, C. A. S., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

-

Jadhav, D. S. (2013). Solubility determination in drug discovery and development. PharmaTutor. Available at: [Link]

-

Pharmacy 180. (n.d.). Classification of Hydrogen Bonding. Available at: [Link]

-

Al-Achi, A., et al. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. MDPI. Available at: [Link]

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. enamine.net [enamine.net]

- 4. al-kindipublisher.com [al-kindipublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmacy180.com [pharmacy180.com]

- 7. mdpi.com [mdpi.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. pharmatutor.org [pharmatutor.org]

A Guide to the Discovery and Foundational Synthesis of 3-Aminoazetidine Derivatives

Abstract

The 3-aminoazetidine scaffold is a cornerstone of modern medicinal chemistry, prized for its unique three-dimensional structure and its ability to enhance physicochemical properties such as solubility and metabolic stability.[1] As a bioisosteric replacement for more common ring systems, it has been incorporated into numerous FDA-approved drugs.[1] However, the journey from theoretical interest to practical application was paved with significant synthetic challenges, primarily due to the inherent ring strain of the four-membered azetidine core.[2] This technical guide provides an in-depth exploration of the initial discovery and the first successful, reproducible synthesis of the parent 3-aminoazetidine, offering field-proven insights into the chemical logic that unlocked the potential of this invaluable building block for drug development professionals.

The Challenge of the Strained Ring: Pre-Discovery Landscape

Prior to the 1980s, the synthesis of the unsubstituted 3-aminoazetidine remained an unsolved problem in heterocyclic chemistry. While various substituted azetidines were known, the parent molecule with a free primary amine at the 3-position had not been described in the literature.[3] The primary obstacle was the high ring strain of the azetidine system, making it susceptible to nucleophilic attack and ring-opening, particularly under the harsh conditions often required for introducing or deprotecting an amino group.[3] Early attempts at direct amination were often complicated by poor yields, polymerization, and the formation of undesired side products.[4] A robust and generalizable synthetic route was necessary to make this scaffold accessible for broader investigation.

The Breakthrough: The First Described Synthesis of 3-Aminoazetidine

The first documented synthesis of 3-aminoazetidine was detailed in a seminal patent that laid out a logical, multi-step pathway designed to circumvent the inherent instability of the ring.[3][5] This pioneering approach relied on a carefully orchestrated sequence of protection, activation, displacement, and deprotection, establishing a foundational methodology that remains influential today.

The core of this strategy involves introducing the nitrogen functionality at the C3 position via a nucleophilic precursor that is stable and unreactive until a dedicated deprotection step. The use of potassium phthalimide as a surrogate for ammonia was the key innovation.

Logical Workflow of the First Synthesis

The causality behind this experimental design is rooted in protecting the reactive sites and activating the desired position for a clean, high-yielding transformation.

Caption: Foundational synthetic route to 3-aminoazetidine.

Expert Rationale Behind Experimental Choices:

-

Why N-Protection is Critical: The nitrogen atom of the azetidine ring is itself nucleophilic. Without a protecting group, it would compete with the desired nucleophile (phthalimide) in the SN2 step and could lead to intermolecular side reactions. The benzhydryl group was an effective choice due to its steric bulk and its clean removal via catalytic hydrogenation.[3] Later, the Boc (tert-butyloxycarbonyl) group became prevalent for its orthogonal removal under acidic conditions, which is highly advantageous in complex molecule synthesis.[6][7][8]

-

Activation of the C3-Hydroxyl Group: A hydroxyl group is a poor leaving group for SN2 reactions. Converting it to a sulfonate ester (mesylate or tosylate) transforms it into an excellent leaving group, facilitating a clean inversion of stereochemistry (if applicable) and minimizing elimination side products.[3]

-

The Phthalimide Anion as an Ammonia Equivalent: Direct amination with ammonia can be difficult to control and may result in over-alkylation. Potassium phthalimide provides a non-basic, soft nucleophile that cleanly displaces the sulfonate ester. The phthalimide group serves as a robust placeholder for a primary amine, which can be unmasked in a subsequent, high-yielding step using hydrazine.[3] This two-step process ensures the selective formation of the primary amine.

Foundational Experimental Protocols

The protocols described below are based on the methodologies disclosed in the pioneering patents and early literature, representing a self-validating system for the synthesis of the 3-aminoazetidine core.

Protocol 1: Synthesis of 1-Benzhydryl-3-(methylsulfonyloxy)azetidine

-

Setup: To a cooled (0 °C) solution of 1-benzhydryl-3-hydroxyazetidine in a chlorinated solvent (e.g., dichloromethane), add an organic tertiary base (e.g., triethylamine, 1.5 equivalents).

-

Activation: Slowly add methanesulfonyl chloride (1.2 equivalents) to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter and concentrate the solution under reduced pressure to yield the crude mesylate, which is often used directly in the next step without further purification.[4]

Protocol 2: Synthesis of 3-Aminoazetidine Dihydrochloride (Phthalimide Route)

-

Displacement: To a solution of the crude 1-benzhydryl-3-(methylsulfonyloxy)azetidine in a suitable solvent like toluene, add potassium phthalimide (1.5 equivalents) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).[3] Heat the mixture to reflux (100-120 °C) and stir for 8-12 hours.

-

Isolation of Intermediate: Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the resulting residue (1-benzhydryl-3-phthalimidoazetidine) by chromatography or crystallization.

-

Phthalimide Cleavage: Dissolve the purified intermediate in an alcoholic solvent (e.g., methanol) and add hydrazine hydrate (2-3 equivalents). Reflux the mixture for 4-6 hours.

-

Workup: Cool the reaction and concentrate under reduced pressure. Treat the residue with aqueous acid to precipitate the phthalhydrazide byproduct. Filter and extract the aqueous filtrate with an organic solvent to remove any non-basic impurities.

-

N-Deprotection: To the resulting 3-amino-1-benzhydrylazetidine in methanol, add a suitable acid (e.g., concentrated HCl) and a Pearlman's catalyst (palladium hydroxide on carbon).[3]

-

Hydrogenation: Subject the mixture to hydrogenation (40-50 psi) at 35-40 °C for 5-10 hours.

-

Final Isolation: Filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting solid can be triturated or recrystallized from a solvent like isopropanol to yield pure 3-aminoazetidine dihydrochloride.[3]

Evolution of Early Synthetic Strategies

While the phthalimide route was a breakthrough, parallel and subsequent developments offered alternative, albeit sometimes less efficient, pathways.

| Synthetic Strategy | Nitrogen Source | Key Intermediate | Advantages | Disadvantages |

| Phthalimide Route | Potassium Phthalimide | 3-Phthalimidoazetidine | High-yielding, clean displacement; avoids over-alkylation.[3] | Requires an additional deprotection step (hydrazinolysis). |

| Direct Ammonolysis | Aqueous Ammonia | 3-Aminoazetidine | More atom-economical; fewer steps. | Lower yields; potential for side products and difficult purification.[4][9] |

| Azide Route | Sodium Azide | 3-Azidoazetidine | Azide is an excellent nucleophile; clean reduction to the amine.[10] | Use of potentially explosive azide reagents; requires a reduction step (e.g., hydrogenation).[7] |

Conclusion and Impact on Drug Development

The discovery and first synthesis of 3-aminoazetidine was not merely an academic achievement; it was a critical enabling event for medicinal chemistry. By establishing a reliable and logical synthetic pathway, researchers were finally able to access this valuable scaffold. This foundational work unlocked the door to the systematic exploration of 3-aminoazetidine derivatives, leading to the development of vast compound libraries and ultimately, to the creation of life-changing therapeutics.[4][6][11] The principles of protection, activation, and controlled nucleophilic substitution established in these early syntheses continue to inform the strategies used to build complex, sp³-rich molecules in modern drug discovery.

References

- WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.

- US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis - Google Patents.

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine | ACS Medicinal Chemistry Letters - ACS Publications . Available at: [Link]

- US4943641A - 3-aminoazetidine, its salts, process for their preparation and intermediates of synthesis - Google Patents.

- WO1999019297A1 - Synthesis of azetidine derivatives - Google Patents.

-

A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC - NIH . Available at: [Link]

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH . Available at: [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing . Available at: [Link]

- US8207355B2 - Method for preparing azetidine derivatives - Google Patents.

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers . Available at: [Link]

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC - NIH . Available at: [Link]

-

A Single-Step Synthesis of Azetidine-3-amines - PubMed . Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central . Available at: [Link]

-

Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids - PubMed . Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed . Available at: [Link]

-

Recent progress in synthesis of 3-functionalized azetidines - ResearchGate . Available at: [Link]

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta - Serve Content*. Available at: [Link]

-

Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PubMed Central . Available at: [Link]

-

Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis - PubMed . Available at: [Link]

-

Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF - ResearchGate . Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI . Available at: [Link]

-

Synthesis, Characterization of New 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one Derivatives From Di Imines - Neliti . Available at: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis - Google Patents [patents.google.com]

- 4. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 5. US4943641A - 3-aminoazetidine, its salts, process for their preparation and intermediates of synthesis - Google Patents [patents.google.com]

- 6. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. WO1999019297A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 10. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

Navigating the Synthesis and Supply of 3-Aminoazetidine-1-carboxamide: A Technical Guide for Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in modern drug discovery. Its unique conformational properties, acting as a rigid scaffold, can impart favorable physicochemical characteristics to drug candidates, including improved metabolic stability and aqueous solubility. Within this class of compounds, 3-Aminoazetidine-1-carboxamide (CAS No. 1343806-33-6) has emerged as a valuable building block for the synthesis of novel therapeutics, particularly in the fields of oncology and central nervous system (CNS) disorders. This guide provides an in-depth analysis of its commercial availability, synthesis, quality control, and applications, tailored for researchers and scientists in the pharmaceutical industry.

Chemical Profile

-

IUPAC Name: 3-aminoazetidine-1-carboxamide

-

CAS Number: 1343806-33-6

-

Molecular Formula: C₄H₉N₃O

-

Molecular Weight: 115.14 g/mol

-

Structure:

Part 1: Commercial Availability and Strategic Sourcing

Direct commercial availability of 3-Aminoazetidine-1-carboxamide is somewhat limited, with specialized chemical suppliers being the primary source. However, its N-Boc protected precursor, tert-Butyl 3-aminoazetidine-1-carboxylate (CAS No. 193269-78-2), is widely and readily available from a multitude of suppliers, making a two-step synthesis a common and practical approach for obtaining the target compound.

Key Suppliers of 3-Aminoazetidine-1-carboxamide and its Precursor

| Compound | Supplier(s) | Typical Purity | Notes |

| 3-Aminoazetidine-1-carboxamide | BLD Pharm[1], Arctom[2] | ≥95% | Often synthesized on demand. |

| tert-Butyl 3-aminoazetidine-1-carboxylate | TCI Chemicals, BLD Pharm, ChemicalBook[3], Apollo Scientific[4], and numerous others | >98% | Readily available in multi-gram to kilogram quantities. |

This table is not exhaustive but represents a selection of prominent suppliers.

Strategic Insight: For research and development purposes, sourcing the readily available and more stable precursor, tert-Butyl 3-aminoazetidine-1-carboxylate, and performing the final synthetic steps in-house can be a more time and cost-effective strategy. This approach also offers greater control over the purity and final form of the desired 3-Aminoazetidine-1-carboxamide.

Part 2: Synthesis and Manufacturing Workflow

The most logical and widely practiced synthetic route to 3-Aminoazetidine-1-carboxamide involves a two-stage process starting from the commercially abundant N-Boc protected precursor.

Workflow Diagram: Synthesis of 3-Aminoazetidine-1-carboxamide

Caption: A two-stage synthetic workflow for 3-Aminoazetidine-1-carboxamide.

Experimental Protocols

Stage 1: N-Boc Deprotection of tert-Butyl 3-aminoazetidine-1-carboxylate

-

Principle: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions, yielding the free amine.

-

Methodology:

-

Dissolve tert-Butyl 3-aminoazetidine-1-carboxylate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or a solution of hydrogen chloride (HCl) in 1,4-dioxane (e.g., 4M).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure to yield the corresponding salt of 3-aminoazetidine (e.g., the trifluoroacetate or hydrochloride salt). This is often a solid that can be used directly in the next step or after trituration with a solvent like diethyl ether.

-

Stage 2: Amidation of 3-Aminoazetidine

-

Principle: The primary amine of the azetidine ring can be selectively acylated to form the desired carboxamide. A direct and efficient method involves the use of an isocyanate reagent.

-

Methodology:

-

Suspend the 3-aminoazetidine salt in an aprotic solvent such as acetonitrile or DCM.

-

Add a suitable base (e.g., triethylamine or diisopropylethylamine) to neutralize the salt and liberate the free amine.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of trimethylsilyl isocyanate (TMS-isocyanate) in the same solvent. The TMS group will react with any residual moisture and the in-situ generated carbamic acid will decarboxylate to form the primary amide.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by LC-MS.

-

The workup typically involves filtration to remove any salts, followed by concentration of the filtrate and purification of the crude product by column chromatography or recrystallization to afford pure 3-Aminoazetidine-1-carboxamide.

-

Part 3: Quality Control and Specifications

Ensuring the purity and identity of 3-Aminoazetidine-1-carboxamide is critical for its application in drug discovery. A comprehensive quality control process should include the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of organic impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample, typically expressed as a percentage of the main peak area.

Typical Specifications

| Parameter | Specification |

| Appearance | White to off-white solid |

| Purity (by HPLC) | ≥ 95% |

| Identity (by ¹H NMR) | Conforms to structure |

| Solubility | Soluble in water and polar organic solvents |

Part 4: Applications in Research and Drug Development

The 3-aminoazetidine scaffold is a privileged structure in medicinal chemistry due to its ability to introduce a three-dimensional character and serve as a versatile handle for further chemical modifications.

Oncology

The azetidine ring can be found in a number of potent anti-cancer agents. For instance, derivatives of 3-amino-2-azetidinone have been synthesized as analogues of combretastatin A4 and have shown significant anti-proliferative activity against colon cancer cell lines.[5][6][7] The amino group at the 3-position provides a convenient point for the introduction of various side chains to modulate the compound's activity and pharmacokinetic properties. Furthermore, azetidine amides have been explored as potent small-molecule inhibitors of STAT3, a key signaling protein implicated in many human cancers.[8]

Central Nervous System (CNS) Disorders

3-Aminoazetidine derivatives have also been extensively investigated for the treatment of CNS disorders. They have been explored as triple reuptake inhibitors for serotonin, norepinephrine, and dopamine, with potential applications as broad-spectrum antidepressants.[9] The rigid azetidine core can help to correctly orient the pharmacophoric groups for optimal interaction with their biological targets. The versatility of the 3-aminoazetidine scaffold has also led to its use in the development of compounds targeting other CNS-related pathways.[10][11]

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Aminoazetidine-1-carboxamide is not widely available, information can be extrapolated from related azetidine derivatives.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: Azetidine derivatives can be skin and eye irritants. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

3-Aminoazetidine-1-carboxamide is a valuable and increasingly utilized building block in the design and synthesis of novel therapeutic agents. While its direct commercial availability is limited, a reliable synthetic route from its readily accessible N-Boc protected precursor makes it highly accessible to the drug discovery community. A thorough understanding of its sourcing, synthesis, and handling is paramount for its effective application in the development of next-generation pharmaceuticals.

References

-

Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis and Biological Evaluation of New 3-amino-2-azetidinone Derivatives as anti-colorectal cancer agents | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

-

Azetidine derivatives with CNS activity. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

CAS NO. 1343806-33-6 | 3-aminoazetidine-1-carboxamide ... - Arctom. (n.d.). Retrieved January 20, 2026, from [Link]

-

Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. (n.d.). Retrieved January 20, 2026, from [Link]

- WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. (n.d.).

-

An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

3-aminoazetidine-1-carboxamide hydrochloride (C4H9N3O) - PubChemLite. (n.d.). Retrieved January 20, 2026, from [Link]

-

Amino acid transporters in neurological disorders and neuroprotective effects of cysteine derivatives - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

-

Therapeutic peptides for CNS indications: Progress and challenges - Celerion. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. 1343806-33-6|3-Aminoazetidine-1-carboxamide|BLD Pharm [bldpharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]

- 4. 91188-13-5 Cas No. | 3-Aminoazetidine, 3-BOC protected | Apollo [store.apolloscientific.co.uk]

- 5. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Amide Coupling with 3-Aminoazetidine Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of 3-Aminoazetidine in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged motifs in modern drug discovery.[1] Their inherent ring strain, which lies between that of highly reactive aziridines and more stable pyrrolidines, endows them with a unique combination of conformational rigidity and metabolic stability.[1][2] Among azetidine derivatives, 3-aminoazetidine serves as a critical building block, offering a versatile scaffold for the introduction of diverse functionalities. Its incorporation into drug candidates has been shown to improve critical properties such as potency, selectivity, and pharmacokinetic profiles.[3] The formation of an amide bond at the 3-position of the azetidine ring is a cornerstone transformation, yet it presents unique challenges that necessitate carefully optimized protocols. This guide provides a detailed exploration of the key considerations, comparative analysis of coupling reagents, and step-by-step protocols for the successful amide coupling of 3-aminoazetidine building blocks.

Core Principles and Mechanistic Considerations

The formation of an amide bond is fundamentally a condensation reaction between a carboxylic acid and an amine.[4] Due to the low reactivity of the free carboxylic acid, an activating agent is required to convert the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine. The general mechanism, particularly for widely used uronium salt reagents like HATU, involves a two-stage process:

-

Carboxylic Acid Activation: The coupling reagent activates the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea or an active ester.[5]

-

Nucleophilic Attack: The amine nitrogen of the 3-aminoazetidine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the stable amide bond and release the leaving group.[6]

The choice of coupling reagent, base, and solvent is critical to ensure high yields, minimize side reactions, and preserve stereochemical integrity if chiral centers are present.[7]

The Influence of the Azetidine Ring

The strained nature of the azetidine ring can influence the amide coupling reaction in several ways:

-

Nucleophilicity: The endocyclic nitrogen lone pair's delocalization can be disfavored due to increased ring strain, which can potentially impact the nucleophilicity of the exocyclic 3-amino group.[3]

-

Stability: The azetidine ring is susceptible to intramolecular ring-opening, especially under acidic conditions or in the presence of proximate nucleophilic groups.[3] Careful selection of reaction conditions is paramount to avoid unintended ring cleavage.

Comparative Analysis of Common Coupling Reagents

The selection of the appropriate coupling reagent is crucial for a successful amide coupling with 3-aminoazetidine. Below is a comparative overview of some of the most effective and commonly used reagents.

| Coupling Reagent | Class | Key Advantages | Potential Drawbacks |

| HATU | Uronium Salt | High efficiency, rapid kinetics, low racemization.[5] | Can cause guanidinylation of the amine if used in excess. |

| HBTU/TBTU | Uronium Salt | Efficient and cost-effective.[8] | Slower reaction rates compared to HATU.[8] |

| EDC/HOBt | Carbodiimide | Water-soluble byproducts, easy removal.[7] | Can lead to racemization; may require additives like HOBt to suppress it.[9][10] |

| PyBOP | Phosphonium Salt | High reactivity, suitable for hindered couplings. | Byproducts can sometimes be challenging to remove. |

| COMU | Uronium Salt | High efficiency, safer alternative to benzotriazole-based reagents.[11] | Higher cost compared to some other reagents. |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of a generic N-Boc-3-aminoazetidine with a carboxylic acid. These should be considered as starting points and may require optimization based on the specific substrates used.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and speed.[5]

Materials:

-

N-Boc-3-aminoazetidine (1.0 eq)

-

Carboxylic acid (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of N-Boc-3-aminoazetidine (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This method is a classic and cost-effective approach, with the advantage of water-soluble byproducts.[7][12]

Materials:

-

N-Boc-3-aminoazetidine (1.0 eq)

-

Carboxylic acid (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

A suitable non-nucleophilic base (e.g., DIPEA or triethylamine, 2.0-3.0 eq)

Procedure:

-

To a stirred solution of the carboxylic acid (1.1 eq), HOBt (1.2 eq), and N-Boc-3-aminoazetidine (1.0 eq) in anhydrous DMF at 0 °C (ice bath), add EDC·HCl (1.2 eq) in one portion.

-

Add the base (e.g., DIPEA) dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction for completion by TLC or LC-MS.

-

Once complete, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Troubleshooting and Key Considerations

-

Low Yield: If the reaction shows low conversion, consider pre-activating the carboxylic acid with the coupling reagent and base before adding the 3-aminoazetidine.[13] Increasing the reaction time or temperature (with caution) may also improve yields.

-

Side Reactions: To avoid guanidinylation when using HATU, use it in near-stoichiometric amounts and avoid prolonged pre-activation times.[5]

-

Ring Instability: While generally stable under standard coupling conditions, prolonged exposure to strong acids or high temperatures should be avoided to minimize the risk of azetidine ring-opening.[3]

-

Purification: The polarity of N-acyl-3-aminoazetidine products can vary significantly. A gradient elution in flash chromatography is often necessary for effective purification.

Visualization of Workflow and Mechanism

Caption: A generalized workflow for amide coupling with 3-aminoazetidine.

Caption: Simplified mechanism of HATU-mediated amide coupling.

References

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

- B. V. V. S. S. S. Prasad, S. K. Singh, & P. K. Mandal. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(32), 4161-4165.

-

Reddit. (2024). HATU coupling - what's the best order?. Retrieved from [Link]

- H. J. Kim, et al. (2015). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 6(5), 553-558.

- S. J. F. Ramìrez, et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

- V. V. S. S. S. S. Prasad, B. S. Ch, & P. K. Mandal. (2006). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 4(21), 4068-4074.

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

- S. M. G. Jamieson, et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(13), 4209.

-

Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

- S. Uesugi, et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269411.

- S. Y. Han & Y. A. Kim. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467.

-

Reddit. (2020). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

- J. T. Starr, et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618-1624.

-

Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

-

Reddit. (2022). amide coupling help. Retrieved from [Link]

-

ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

- R. C. Dabhi, et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.

- D. Bogdán, et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022(3), 272-287.

- A. G. G. Grozavu, et al. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 27(1), 220.

- J. Švenda, et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5035-5076.

- A. Schüffler, et al. (2022). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. Marine Drugs, 20(3), 195.

- Y. Ota, et al. (2025). Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. European Journal of Organic Chemistry, e202401322.

- J. A. Johnson, et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 810332.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 13. reddit.com [reddit.com]